

Spectroscopic Properties of Reactive Blue 2: A Technical Guide

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Compound of Interest

Compound Name: *Reactive Blue 2*

Cat. No.: *B8082549*

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Introduction

Reactive Blue 2, also known by trade names such as Cibacron Blue F3G-A and Procion Blue HB, is a synthetic anthraquinone dye.^{[1][2]} Its chemical structure features a reactive triazine group that allows it to form covalent bonds with hydroxyl or amino groups, making it widely used in the textile industry for dyeing cellulose, polyamide, and silk fibers.^{[1][3]} Beyond textiles, its ability to bind to a variety of proteins and enzymes has made it a valuable ligand in affinity chromatography for purification processes.^{[4][5]} This guide provides an in-depth overview of the key spectroscopic properties of **Reactive Blue 2**, along with detailed experimental protocols for their characterization, aimed at researchers and professionals in life sciences and drug development.

Chemical and Physical Identity

A clear understanding of the dye's fundamental properties is essential for its application in research. **Reactive Blue 2** is characterized by the following identifiers and properties.

Property	Value	Reference
IUPAC Name	1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid	[2]
Synonyms	C.I. Reactive Blue 2, C.I. 61211, Cibacron Blue F3G-A, Procion Blue HB, Affi-gel blue	[1][2]
CAS Number	12236-82-7	[1][2]
Molecular Formula	C ₂₉ H ₁₇ ClN ₇ Na ₃ O ₁₁ S ₃	[1][3]
Molecular Weight	840.11 g/mol	[1][3]
Chemical Class	Anthraquinone Dye	[1][2]
Physical Description	Deep blue powder with good solubility in water.	[1][2]

Spectroscopic Data

The interaction of **Reactive Blue 2** with electromagnetic radiation is fundamental to its quantitative analysis and application. The key spectroscopic parameters are summarized below.

Parameter	Value	Conditions	Reference
Absorption Maximum (λ_{max})	~602 nm	In water	[5]
~615 nm	Not specified	[6]	
Molar Absorptivity (ϵ)	$7.0 \times 10^3 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	Not specified	[6]
Emission Maximum (λ_{em})	Not reported	-	
Fluorescence Quantum Yield (Φ_F)	Not reported	-	

Note: Specific fluorescence properties such as emission maximum and quantum yield for **Reactive Blue 2** are not widely reported in the literature, as it is primarily used as a colorimetric dye and affinity ligand rather than a fluorescent probe. The experimental protocols provided in the following sections describe how these parameters can be determined.

Experimental Protocols

Accurate spectroscopic analysis requires standardized procedures. The following sections detail the methodologies for determining the absorption and fluorescence properties of **Reactive Blue 2**.

UV-Visible Absorption Spectroscopy

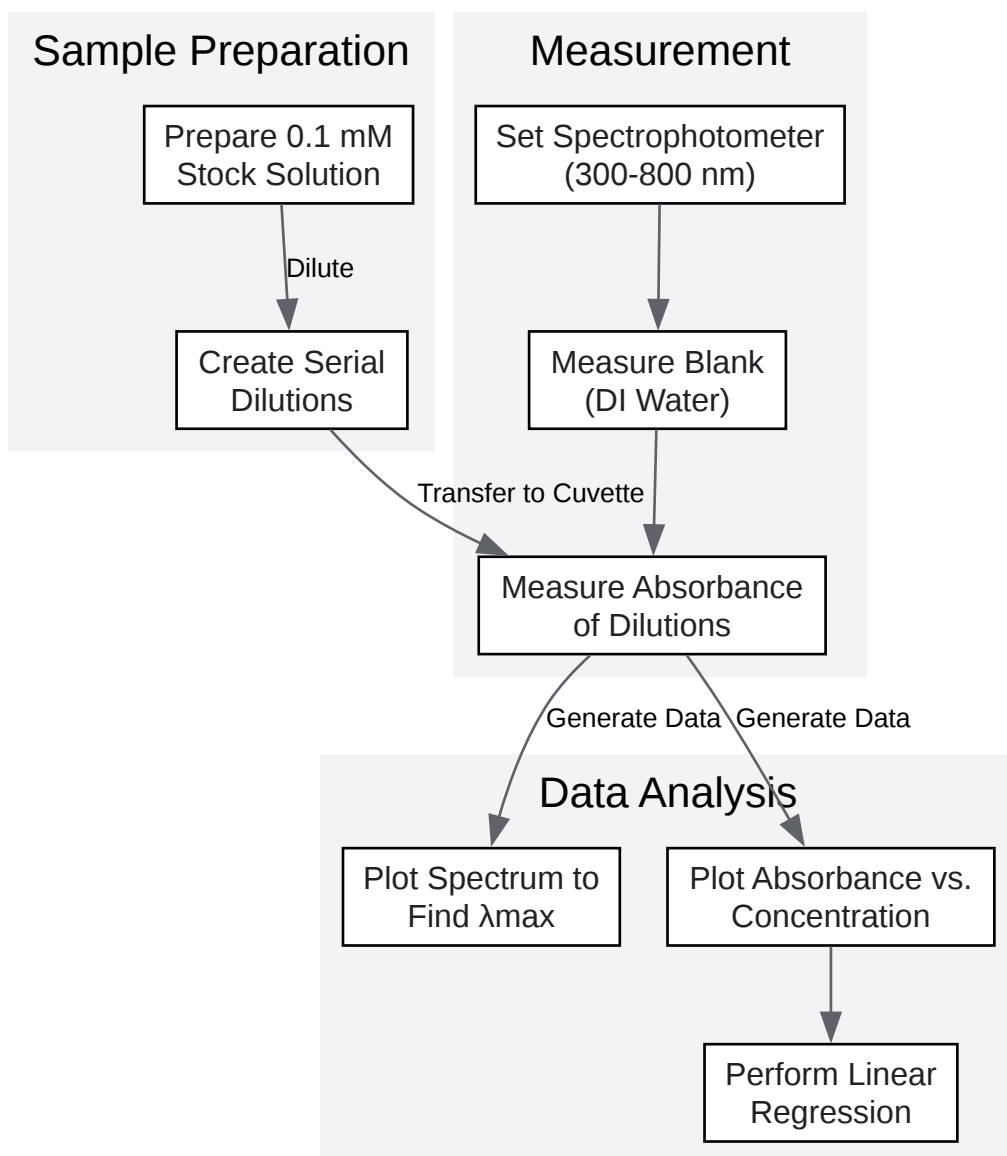
This protocol outlines the steps to determine the absorption spectrum, identify the wavelength of maximum absorbance (λ_{max}), and create a calibration curve for concentration analysis.

Methodology:

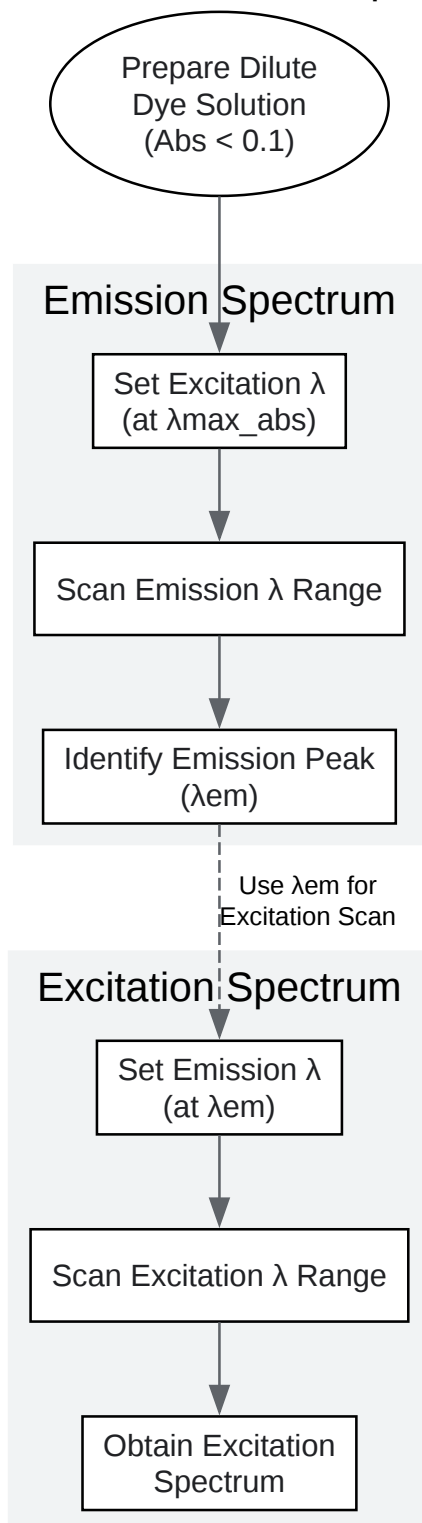
- Preparation of Stock Solution:
 - Accurately weigh a small amount (e.g., 8.4 mg) of **Reactive Blue 2** powder using an analytical balance.
 - Quantitatively transfer the dye to a 100 mL volumetric flask.

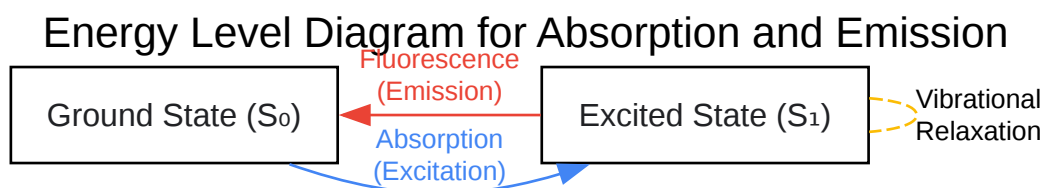
- Dissolve the dye in deionized water and fill the flask to the calibration mark to create a stock solution (e.g., 0.1 mM).[7] Ensure the solution is homogeneous by inverting the flask several times.
- Preparation of Standard Dilutions:
 - Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations (e.g., 50 μ M, 25 μ M, 12.5 μ M, 6.25 μ M, 3.125 μ M).[8] Use volumetric flasks and pipettes for accuracy.
- Spectrophotometer Setup and Measurement:
 - Turn on the UV-Vis spectrophotometer and its light source, allowing at least 20-30 minutes for stabilization.[9]
 - Set the instrument to scan a wavelength range from 300 nm to 800 nm to capture the full visible spectrum.[10]
 - Fill a clean quartz or glass cuvette with the solvent (deionized water) to serve as a blank. [8]
 - Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.[10]
 - Measure the absorbance of each standard solution, starting from the most dilute. Rinse the cuvette with the next solution before filling to avoid cross-contamination.[7]
- Data Analysis:
 - Plot the absorbance spectrum (Absorbance vs. Wavelength) for one of the concentrations. The peak of this spectrum is the λ_{max} . [7]
 - Create a calibration curve by plotting absorbance at λ_{max} versus the concentration of the standard solutions.[8]
 - Perform a linear regression on the data points. The resulting equation ($y = mx + c$) and correlation coefficient (R^2) are used to determine the concentration of unknown samples based on their absorbance, according to the Beer-Lambert law.[8][11]

Workflow for UV-Visible Absorption Analysis



Workflow for Fluorescence Spectroscopy





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